

Application Notes and Protocols for CK17 In Situ Hybridization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokeratin 17 (CK17), a type I intermediate filament protein, is a key biomarker in various epithelial tissues. Its expression is often upregulated in response to tissue stress, injury, and in various neoplastic conditions.[1] In oncology research and drug development, the analysis of CK17 expression at the mRNA level using in situ hybridization (ISH) offers valuable insights into tumor biology, prognosis, and potential therapeutic response. These application notes provide detailed protocols for chromogenic and fluorescence in situ hybridization (CISH and FISH) for the detection of CK17 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissues, along with data on its expression in various cancers and its role in key signaling pathways.

Applications of CK17 In Situ Hybridization

In situ hybridization for CK17 is a powerful technique to visualize and quantify CK17 mRNA transcripts within the morphological context of the tissue. This allows for the precise localization of CK17 expression to specific cell types, such as tumor cells versus surrounding stroma.

Clinical and Research Significance:

• Prognostic Biomarker: High levels of CK17 expression have been associated with poor prognosis in several cancers, including breast, cervical, and oral squamous cell carcinoma.



[2][3]

- Diagnostic Aid: CK17 expression patterns can aid in the differential diagnosis of certain tumors.
- Drug Development: Understanding the role of CK17 in signaling pathways, such as PI3K/Akt/mTOR and ERK1/2, can inform the development of targeted therapies.[2][4]
 Overexpression of CK17 has been linked to the promotion of cell proliferation, migration, and invasion in several cancer types.[5][6]
- Immune Response Modulation: CK17 has been shown to influence the tumor immune microenvironment, including the regulation of chemokine expression, which can impact the effectiveness of immunotherapies.[7][8]

Quantitative Data on CK17 Expression in Cancer

The following tables summarize the expression of CK17 in various cancers as reported in the literature. This data is primarily based on immunohistochemistry (IHC) studies, which correlate with mRNA expression levels detectable by ISH.

Table 1: CK17 Expression in Different Cancers



Cancer Type	Percentage of Positive Cases	Correlation with Clinicopathological Parameters	Reference
Bladder Cancer	Significantly upregulated in cancer tissues compared to paracancerous tissues.	Correlated with higher tumor grade and TNM stage.	[6]
Breast Cancer (Triple- Negative)	82% (28/34)	Associated with reduced 5-year disease-free survival.	[3]
Breast Cancer (Non- Triple-Negative)	46% (52/112)	-	[3]
Esophageal Squamous Cell Carcinoma (ESCC)	Higher than in normal tissues.	Correlated with stage, invasion, and lymph node metastasis.	[2][4]
Oral Squamous Cell Carcinoma (OSCC)	High expression in low and medium differentiated tissues.	Associated with a significantly poorer prognosis.	[2]
Lung Adenocarcinoma	Highly expressed in lung adenocarcinoma tissues.	Associated with advanced TNM stage and reduced overall survival.	[2]

Table 2: Correlation of High CK17 Expression with Patient Prognosis



Cancer Type	Prognostic Implication of High CK17 Expression	Reference
Bladder Cancer	Associated with lower survival.	[5]
Breast Cancer (Triple- Negative)	Reduced 5-year disease-free survival.	[3]
Oral Squamous Cell Carcinoma (OSCC)	Significantly poor prognosis (Disease-free survival: 34% with high expression vs. 85% with low expression).	[2]
Esophageal Squamous Cell Carcinoma (ESCC)	Predictor of poor prognosis in patients with advanced disease.	[4]

Experimental Protocols

The following are detailed protocols for performing CISH and FISH for the detection of CK17 mRNA in FFPE tissue sections. These protocols are adapted from general ISH procedures and should be optimized for specific laboratory conditions and reagents.[9][10][11]

Protocol 1: Chromogenic In Situ Hybridization (CISH) for CK17 mRNA

This protocol outlines the steps for single-color CISH to detect CK17 mRNA.

- I. Sample Preparation (FFPE Tissue)
- Sectioning: Cut FFPE tissue blocks into 4-5 μm sections and mount on positively charged slides.[12]
- Baking: Bake slides at 60°C for 1 hour to ensure tissue adherence.[13]
- Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.



Rehydration: Rehydrate sections through a series of graded ethanol solutions (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in deionized water.

II. Pre-treatment

- Target Retrieval: Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heat in a steamer or water bath at 95-100°C for 15-30 minutes. Allow slides to cool for 20 minutes.
- Permeabilization: Treat sections with Proteinase K (concentration and incubation time to be optimized, e.g., 10-20 μg/mL for 10-15 minutes at 37°C) to allow probe penetration.
- · Washing: Wash slides in deionized water.
- Dehydration: Dehydrate sections again through a graded ethanol series and air dry.

III. Hybridization

- Probe Application: Apply the CK17-specific digoxigenin (DIG)-labeled probe to the tissue section.
- Denaturation: Co-denature the probe and target DNA by placing the slides on a hot plate at 80-95°C for 5-10 minutes.
- Hybridization: Incubate slides in a humidified chamber overnight at 37-42°C.

IV. Post-Hybridization Washes

• Stringency Washes: Perform a series of stringent washes to remove non-specifically bound probe. This typically involves washing in a low-salt buffer (e.g., 0.1x SSC) at an elevated temperature (e.g., 65°C).[9]

V. Detection

- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Antibody Incubation: Incubate with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).



- Chromogen Development: Apply a chromogen substrate (e.g., DAB) to visualize the signal as a brown precipitate.
- Counterstaining: Counterstain with hematoxylin to visualize tissue morphology.
- Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip using a permanent mounting medium.

Protocol 2: Fluorescence In Situ Hybridization (FISH) for CK17 mRNA

This protocol describes the steps for single-color FISH to detect CK17 mRNA. For dual-color applications, a second probe labeled with a different fluorophore can be co-hybridized.[14][15]

- I. Sample Preparation and Pre-treatment
- Follow the same steps as for CISH (Protocol 1, Sections I and II).
- II. Hybridization
- Probe Application: Apply the CK17-specific fluorophore-labeled probe to the tissue section.
- Denaturation: Co-denature the probe and target DNA on a hot plate at 80-95°C for 5-10 minutes.
- Hybridization: Incubate in a dark, humidified chamber overnight at 37-42°C.
- IV. Post-Hybridization Washes
- Stringency Washes: Perform stringent washes in a low-salt buffer at an elevated temperature to remove unbound probe. Protect slides from light during this and subsequent steps.
- V. Detection and Mounting
- Counterstaining: Apply a mounting medium containing a nuclear counterstain such as DAPI.
- Coverslipping: Coverslip the slides.



 Visualization: Analyze the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Scoring and Interpretation of CK17 ISH

A semi-quantitative scoring system, adapted from established guidelines for other biomarkers like HER2, can be used to evaluate CK17 ISH signals.[16][17][18]

Scoring Method:

- Signal Enumeration: Count the number of CK17 signals (dots or clusters) in at least 20-60 tumor cell nuclei across representative areas of the tumor.
- · Scoring Categories:
 - 0 (Negative): No signals or rare signals in <10% of tumor cells.
 - 1+ (Low Expression): Faint/barely detectable signals in ≥10% of tumor cells.
 - 2+ (Moderate Expression): Weak to moderate signals in ≥10% of tumor cells.
 - 3+ (High Expression): Strong signals in >10% of tumor cells.

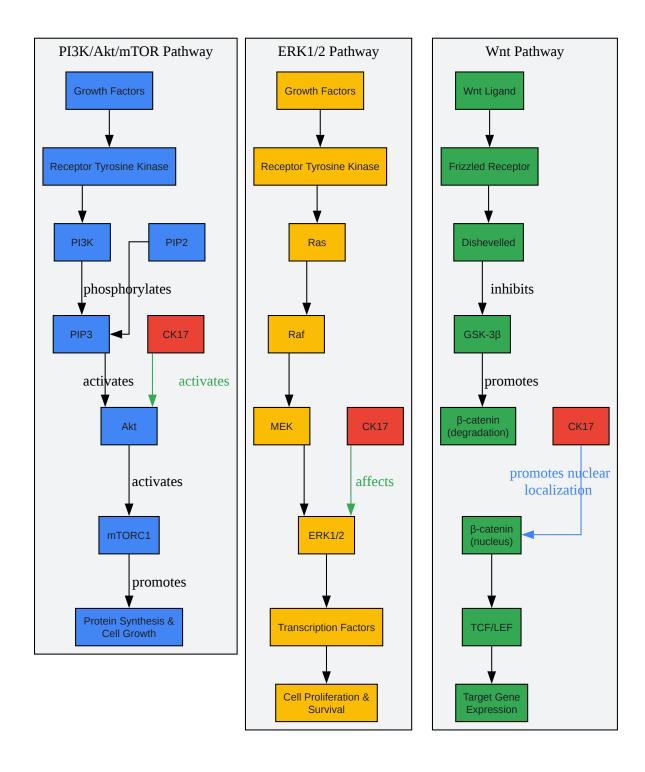
Interpretation:

- Scores of 0 and 1+ are generally considered CK17-negative or low-expressing.
- A score of 3+ is considered CK17-positive or high-expressing.
- A score of 2+ is considered equivocal and may require further analysis or correlation with other markers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CK17 and the general workflow for in situ hybridization.

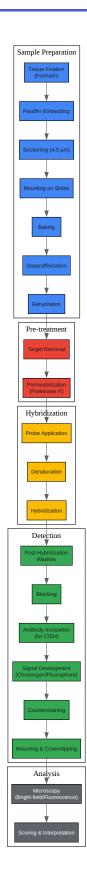




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Caption: Key signaling pathways influenced by CK17 expression in cancer cells.





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Caption: General workflow for in situ hybridization (ISH) on FFPE tissues.



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